molecular formula C21H22HgN4O8 B10782343 Mercumatilin CAS No. 692248-08-1

Mercumatilin

Cat. No. B10782343
CAS RN: 692248-08-1
M. Wt: 659.0 g/mol
InChI Key: IQHCCUCQCKCLOA-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mercumatilin involves the introduction of a mercurated propyl group to the coumarin ring. The specific synthetic route and reaction conditions are not widely documented in open literature. the general approach involves the mercuration of a propyl group followed by its attachment to the coumarin ring through a series of organic reactions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring the stability and purity of the compound. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Mercumatilin undergoes various chemical reactions, including:

    Oxidation: The mercurated propyl group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the mercurial component.

    Substitution: The compound can undergo substitution reactions, particularly at the coumarin ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can introduce various functional groups to the coumarin ring.

Scientific Research Applications

Mercumatilin has several scientific research applications:

Mechanism of Action

Mercumatilin exerts its effects primarily through its interaction with biological systems as a diuretic. The mercurated propyl group plays a crucial role in its activity, likely interacting with specific molecular targets in the kidneys to promote diuresis. The exact molecular pathways and targets involved are still under investigation, but it is believed to influence ion transport and water reabsorption in renal tubules .

Similar Compounds:

    Dicumarol: An anticoagulant with a similar coumarin structure.

    Warfarin: Another anticoagulant, widely used in clinical settings.

    Novobiocin: An antibiotic with a coumarin core structure.

Uniqueness: this compound is unique due to its mercurated propyl group, which imparts distinct chemical and biological properties. Unlike dicumarol and warfarin, which are primarily anticoagulants, this compound’s primary function is as a diuretic. This structural difference highlights its unique mechanism of action and therapeutic potential .

properties

CAS RN

692248-08-1

Molecular Formula

C21H22HgN4O8

Molecular Weight

659.0 g/mol

IUPAC Name

[3-(3-carboxy-2-oxochromen-8-yl)-2-methoxypropyl]mercury(1+);1,3-dimethyl-7H-purine-2,6-dione;hydroxide

InChI

InChI=1S/C14H13O5.C7H8N4O2.Hg.H2O/c1-8(18-2)6-9-4-3-5-10-7-11(13(15)16)14(17)19-12(9)10;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;/h3-5,7-8H,1,6H2,2H3,(H,15,16);3H,1-2H3,(H,8,9);;1H2/q;;+1;/p-1

InChI Key

IQHCCUCQCKCLOA-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O)C[Hg+].[OH-]

Origin of Product

United States

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